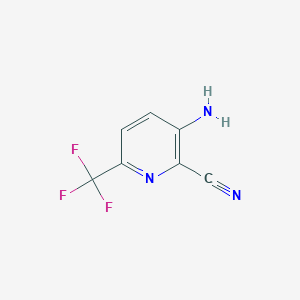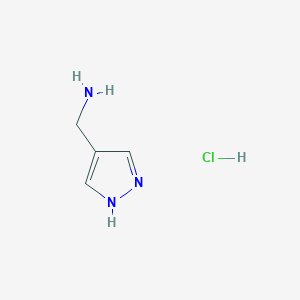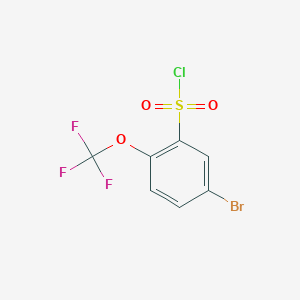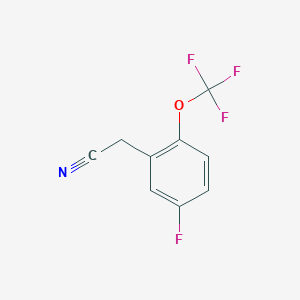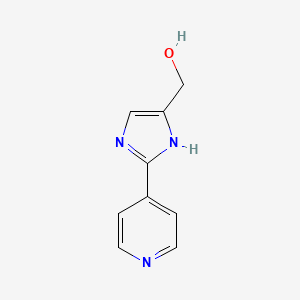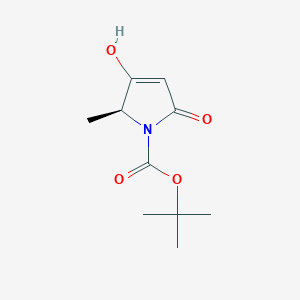
Tert-Butyl-4-Cyclobutylpiperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a chemical compound used as a reagent in organic synthesis and other chemical processes . It is also used in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Synthesis Analysis
The synthesis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate involves a reaction with 1-tert-butyloxycarbonylpiperazine in THF and methanol, with the addition of 1-ethoxy-1-trimethylsilyloxycyclopropane, acetic acid, and sodium cyanoborohydride . The mixture is stirred at 63°C for 16 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is C13H24N2O2 . The InChI code is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a white to yellow solid . It has a molecular weight of 240.35 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Tert-Butyl-4-Cyclobutylpiperazin-1-carboxylat: wird in der pharmazeutischen Industrie als Baustein für die Synthese verschiedener Medikamente verwendet. Sein Piperazinring ist ein häufiges Motiv in vielen pharmazeutischen Verbindungen aufgrund seiner Vielseitigkeit in chemischen Reaktionen. Diese Verbindung kann verwendet werden, um neuartige Moleküle mit potenziellen therapeutischen Wirkungen zu erzeugen, insbesondere bei der Entwicklung von Medikamenten für das zentrale Nervensystem (ZNS) .
Materialwissenschaften
In den Materialwissenschaften werden die einzigartigen Eigenschaften dieser Verbindung untersucht, um neue Materialien mit spezifischen Eigenschaften zu schaffen. Sie kann an der Synthese von Polymeren oder kleinen Molekülen beteiligt sein, die Teil innovativer Materialien sind und möglicherweise Branchen von der Elektronik bis hin zu biologisch abbaubaren Produkten beeinflussen.
Chemische Synthese
Als Reagenz in der organischen Synthese ist This compound wertvoll für seine Fähigkeit, die Cyclobutylpiperazin-Einheit in größere Moleküle einzuführen. Es dient als Zwischenprodukt bei der Synthese komplexer organischer Verbindungen, einschließlich solcher mit potenzieller Aktivität als Enzyminhibitoren oder Rezeptormodulatoren .
Biologische Studien
Diese Verbindung ist auch in biologischen Studien von Bedeutung, wo sie als Vorläufer oder Zwischenprodukt bei der Synthese von Molekülen verwendet werden kann, die für die Untersuchung biologischer Systeme entwickelt wurden. Forscher können ihre Struktur modifizieren, um Wechselwirkungen mit biologischen Zielmolekülen zu untersuchen, was für das Verständnis von Krankheitsmechanismen und die Entwicklung neuer Behandlungen entscheidend ist .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es geeignet, um Instrumente zu kalibrieren oder analytische Methoden zu validieren und so Genauigkeit und Präzision in der chemischen Analyse zu gewährleisten .
Industrielle Anwendungen
Die industriellen Anwendungen dieser Verbindung umfassen die Verwendung bei der Herstellung komplexer Chemikalien. Sie kann als Zwischenprodukt bei der Herstellung anderer chemischer Produkte dienen und spielt eine Rolle in verschiedenen Syntheseprozessen, die zur Herstellung einer breiten Palette industrieller Chemikalien beitragen.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGNRKQEAXBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


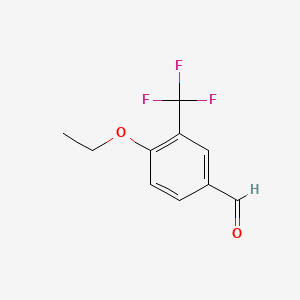
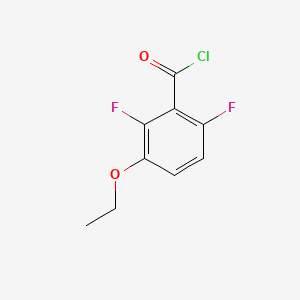
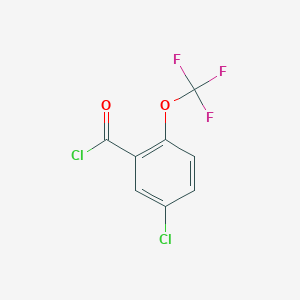
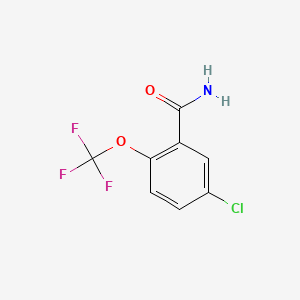
![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)
